3-Chloro-cyclohexylamine hydrochloride
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Overview
Description
3-Chloro-cyclohexylamine hydrochloride is an organic compound belonging to the class of aliphatic amines. It is a derivative of cyclohexylamine, where a chlorine atom is substituted at the third position of the cyclohexane ring. This compound is typically found in its hydrochloride salt form, which enhances its stability and solubility in water.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Chloro-cyclohexylamine hydrochloride can be synthesized through several methods:
Hydrogenation of 3-Chloroaniline: This method involves the hydrogenation of 3-chloroaniline in the presence of a cobalt or nickel-based catalyst. The reaction is carried out under high pressure and temperature to yield 3-chloro-cyclohexylamine, which is then converted to its hydrochloride salt.
Alkylation of Ammonia: Another method involves the alkylation of ammonia with 3-chlorocyclohexanol. This reaction is typically carried out in the presence of a strong acid catalyst.
Industrial Production Methods
In industrial settings, the hydrogenation method is preferred due to its higher yield and efficiency. The process involves the use of large-scale hydrogenation reactors and continuous flow systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-cyclohexylamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound back to its parent amine or other reduced forms.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products Formed
Oxidation: Cyclohexanone or cyclohexanecarboxylic acid.
Reduction: Cyclohexylamine.
Substitution: Various substituted cyclohexylamines depending on the nucleophile used.
Scientific Research Applications
3-Chloro-cyclohexylamine hydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of corrosion inhibitors, rubber accelerators, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Chloro-cyclohexylamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various substitution and addition reactions. It can also interact with enzymes and receptors, potentially modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Cyclohexylamine: The parent compound of 3-Chloro-cyclohexylamine hydrochloride, lacking the chlorine substitution.
3-Bromo-cyclohexylamine: Similar structure but with a bromine atom instead of chlorine.
3-Fluoro-cyclohexylamine: Similar structure but with a fluorine atom instead of chlorine.
Uniqueness
This compound is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity. The chlorine substitution can enhance the compound’s stability and solubility, making it more suitable for certain applications compared to its analogs.
Properties
IUPAC Name |
3-chlorocyclohexan-1-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12ClN.ClH/c7-5-2-1-3-6(8)4-5;/h5-6H,1-4,8H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIKAZEVSOPEMRR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(C1)Cl)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13Cl2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1414958-54-5 |
Source
|
Record name | Cyclohexanamine, 3-chloro-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1414958-54-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
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